Melanotan II acetate
Description
Properties
CAS No. |
1036322-26-5 |
|---|---|
Molecular Formula |
C52H73N15O11 |
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |
InChI |
InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |
InChI Key |
GTAMEWQATOUMGW-GBRHMYBBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Peptide Assembly and Linear Precursor Formation
The synthesis began with the sequential coupling of protected amino acids:
-
Lysine (Lys) and aspartic acid (Asp) were incorporated using tert-butoxycarbonyl (Boc) and benzyl (Bzl) protections, respectively, to ensure regioselectivity during lactamization.
-
Histidine (His) , D-phenylalanine (D-Phe) , arginine (Arg) , and tryptophan (Trp) were added via carbodiimide-mediated couplings, with minimal side-chain protections to streamline the process.
This stepwise approach achieved the linear heptapeptide N-acetylnorleucyl-Asp-His-D-Phe-Arg-Trp-Lys in seven steps, with an intermediate yield of 18%.
Cyclization via Lactamization
Critical to the synthesis was the formation of a (2→7)-lactam bridge between the ε-amino group of lysine and the γ-carboxy group of aspartic acid:
-
Orthogonal deprotection of lysine (Boc) and aspartic acid (Bzl) was performed using trifluoroacetic acid (TFA) and hydrogenolysis, respectively.
-
Cyclization utilized N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxy-5-norbornene-2,3-dicarboximide (HONb) , achieving a 72% yield of the cyclic hexapeptide intermediate.
Final Acetylation and Purification
The terminal N-acetylnorleucine was appended using DCC/HONb activation, followed by acetate salt formation. Despite omitting chromatographic purification, the final product exhibited >90% purity, with an overall yield of 2.6% over 12 steps.
Solid-Phase Synthesis of this compound
Solid-phase peptide synthesis (SPPS) offers advantages in automation and purity control, as demonstrated in a patent by the University of Arizona. This method utilized Fmoc (fluorenylmethyloxycarbonyl) -protected amino acids anchored to a Wang resin.
Resin Loading and Sequential Elongation
-
Fmoc-Lys(Tfa)-OH (Tfa = trifluoroacetyl) was attached to the resin via ester linkage.
-
Elongation proceeded with Fmoc-Trp(Boc)-OH , Fmoc-Arg(Pbf)-OH , Fmoc-D-Phe-OH , Fmoc-His(Trt)-OH , Fmoc-Asp(OMe)-OH , and Fmoc-Nle-OH , using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)/HOBt (hydroxybenzotriazole)/DIEA (N,N-diisopropylethylamine) activation.
Cyclization and Cleavage
After deprotection with 20% piperidine in DMF, on-resin lactamization was performed using DIC (N,N'-diisopropylcarbodiimide)/HOAt (1-hydroxy-7-azabenzotriazole). The peptide was cleaved from the resin using a TFA:water:triisopropylsilane (95:2.5:2.5) mixture, yielding the cyclic heptapeptide with 52–68% HPLC purity.
Acetylation and Salt Formation
Post-cleavage acetylation with acetic anhydride/pyridine yielded Melanotan II, which was converted to the acetate salt via lyophilization. Final purity exceeded 95% after preparative HPLC.
Comparative Analysis of Synthesis Methods
The choice between solution-phase and solid-phase synthesis hinges on scale, purity requirements, and resource availability.
Physicochemical Considerations in Preparation
Stability and Degradation Kinetics
This compound degrades via first-order kinetics, with maximal stability at pH 5. Elevated temperatures (>40°C) and high buffer concentrations accelerate degradation, necessitating cold (2–8°C) storage during synthesis.
Solubility and Purification
The peptide exhibits poor aqueous solubility (0.20 mg/mL in PBS), requiring organic solvents like DMF or DMSO for handling. Reverse-phase HPLC with C8 columns and acetonitrile/water gradients is preferred for purification.
Industrial and Regulatory Challenges
Unlicensed this compound products, often marketed online, face scrutiny due to variable quality and safety concerns. Regulatory agencies emphasize adherence to Good Manufacturing Practices (GMP), including:
Chemical Reactions Analysis
Stepwise Assembly
-
[(2+2)+1+1] Fragment Condensation :
The hexapeptide core is constructed through sequential coupling of protected dipeptide fragments.
Cyclization Reaction
-
Lactam Formation :
The ε-amino group of lysine reacts with the γ-carboxy group of aspartic acid under carbodiimide activation (DCC/HONb).
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Linear peptide assembly | DCC/HONb, DMF, 7°C | 48–62% |
| Cyclization | DCC/HONb, RT, 24h | 31% |
| Acetylation (N-terminal) | Acetic anhydride, pyridine | 85% |
Final Acetylation
-
N-acetylnorleucine Coupling :
The cyclic hexapeptide undergoes N-terminal acetylation using DCC/HONb, concluding the synthesis .
Solubility Profile
Melanotan II acetate exhibits variable solubility:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMF | 30 | Preferred for stock solutions |
| DMSO | 15 | Compatible with organic phases |
| Ethanol | 1 | Limited utility |
| Aqueous buffers | 0.20 (1:4 DMF:PBS) | Short-term stability (<24h) |
Degradation Pathways
-
Thermal Decomposition :
Above 200°C, it decomposes into volatile byproducts (CO, CO₂, NOₓ) . -
Hydrolytic Instability :
Prolonged exposure to aqueous media accelerates peptide bond hydrolysis, particularly at Asp-His and D-Phe-Arg junctions .
Purity and Characterization
-
Mass Spectrometry :
Reaction Optimization Challenges
-
Arg Side-Chain Reactivity :
Unprotected arginine’s guanidine group was deactivated as HCl/TFA salts to suppress undesired nucleophilic reactions . -
Racemization Suppression :
HONb minimized epimerization during cyclization, critical for preserving stereochemical integrity .
Industrial Scalability Considerations
-
Cost Efficiency : Use of inexpensive reagents (DCC, HONb) and volatile byproducts (e.g., tert-butanol) simplified purification .
-
Chromatography-Free Purification : Achieved via selective crystallization and hydrogenolytic deprotection .
This synthesis and stability profile underscores this compound’s complex reactivity, balancing peptide coupling efficiency with challenges in stereochemical control and aqueous stability. Further optimization efforts focus on improving cyclization yields and long-term storage formulations .
Scientific Research Applications
Dermatological Applications
Tanning and Skin Protection
- Melanotan II acetate is primarily used for sunless tanning . It stimulates the production of eumelanin, leading to increased pigmentation when administered subcutaneously or via nasal spray. Users often report significant skin darkening within days of administration .
- There is some evidence suggesting that Melanotan II may offer protective effects against skin cancers induced by UV exposure, although this claim remains controversial. A 2013 review found no conclusive evidence linking Melanotan II directly to melanoma; rather, it suggested that increased melanoma risk might be associated with users' sun-seeking behavior rather than the drug itself .
Case Studies
- A notable case involved a patient who developed renal infarction attributed to excessive use of Melanotan II for tanning purposes. The patient self-administered 27 mg over six months, leading to severe health complications . This highlights the potential risks associated with unregulated use.
Sexual Health Applications
Erectile Dysfunction
- Melanotan II has been explored as a treatment for erectile dysfunction . It acts on melanocortin receptors in the brain that are involved in sexual arousal. Clinical observations suggest that it can induce erections when administered as a subcutaneous injection .
- Although it was initially developed for this purpose, further development was overshadowed by concerns regarding safety and efficacy compared to other treatments like bremelanotide, which was specifically designed for sexual dysfunction .
Safety Concerns and Toxicity
While Melanotan II has various applications, it is not without risks:
- Adverse effects include nausea, flushing, spontaneous erections, and potential long-term risks such as melanoma development due to overstimulation of pigment cells .
- Reports of serious health issues like renal dysfunction and rhabdomyolysis have been documented in users who self-administer high doses without medical supervision .
Table: Summary of Research Findings on Melanotan II
| Application | Mechanism | Reported Effects | Safety Concerns |
|---|---|---|---|
| Tanning | Stimulates melanogenesis via MC1R | Rapid skin darkening | Risk of melanoma |
| Erectile Dysfunction | Activates sexual arousal pathways | Induces erections | Potential cardiovascular effects |
| Appetite Suppression | Inhibits appetite through MC4R | Weight loss | Nausea and gastrointestinal issues |
| Skin Cancer Prevention | Possible protective effect against UV | Reduced risk in some studies | Unclear evidence; possible risks |
Mechanism of Action
Melanotan II acetate exerts its effects by binding to melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). Upon binding, it triggers a series of biochemical reactions that lead to increased melanin synthesis in melanocytes, resulting in darker skin pigmentation. Additionally, this compound influences sexual arousal and appetite regulation by interacting with melanocortin receptors in the brain .
Comparison with Similar Compounds
Table 1: Key Features of Melanotan II and Analogous Peptides
Mechanistic Differentiation
- Melanotan I vs. II: Melanotan I (afamelanotide) is selective for MC1R, minimizing off-target effects on MC3/4R. It is FDA/EMA-approved for rare photodermatoses but lacks MT-II’s pro-erectile effects . MT-II’s MC3/4R activation drives appetite suppression and sexual arousal, but also increases cardiovascular risks .
- Bremelanotide (PT-141): A metabolite of MT-II, PT-141 retains MC4R agonism but lacks MC1R activity. It is FDA-approved for female sexual dysfunction, avoiding hyperpigmentation seen with MT-II .
- α-MSH: The endogenous ligand has broader receptor activation (including MC5R) but shorter half-life. MT-II’s synthetic backbone enhances stability and potency .
Research and Market Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
